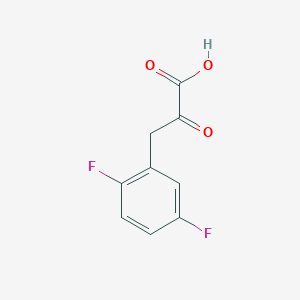
(2R)-1-(difluoromethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It contains a difluoromethoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the introduction of a difluoromethoxy group to a propanol derivative. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propanol, a nucleophilic substitution reaction can introduce the difluoromethoxy group.
Reduction: A difluoromethoxy ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(difluoromethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to a difluoromethoxy propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Difluoromethoxy ketone or aldehyde.
Reduction: Difluoromethoxy propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, affecting their activity. The difluoromethoxy group could influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2R)-1-(trifluoromethoxy)propan-2-ol: Contains a trifluoromethoxy group, which may have different chemical properties.
Uniqueness
(2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric effects compared to other alkoxy groups. This can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C4H8F2O2 |
|---|---|
Poids moléculaire |
126.10 g/mol |
Nom IUPAC |
(2R)-1-(difluoromethoxy)propan-2-ol |
InChI |
InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 |
Clé InChI |
VGZMAUOFVPVYCA-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](COC(F)F)O |
SMILES canonique |
CC(COC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


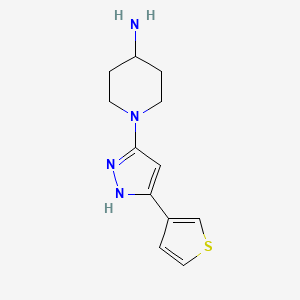




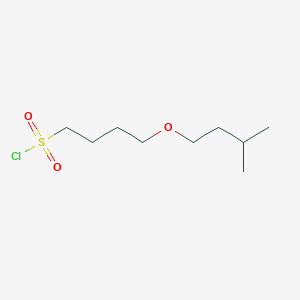


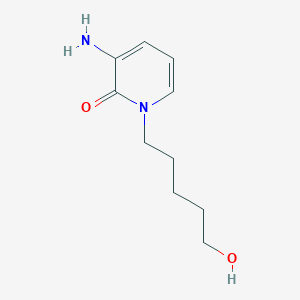

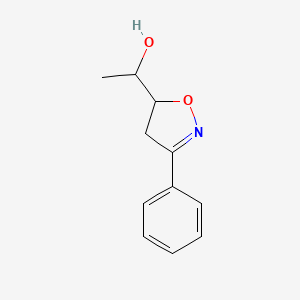
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)

